Cephaeline dihydrochloride
Overview
Description
It is a selective inhibitor of the cytochrome P450 2D6 enzyme, with an IC50 value of 121 μM . This compound has been studied for its various biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
Cephaeline dihydrochloride primarily targets the Cytochrome P450 2D6 (CYP2D6) . CYP2D6 is an enzyme that plays a significant role in the metabolism of many drugs and toxins in the body .
Mode of Action
This compound acts as a selective inhibitor of the CYP2D6 enzyme . It binds to the enzyme, thereby reducing its activity . This interaction results in a decrease in the metabolic activity of CYP2D6 .
Biochemical Pathways
The inhibition of CYP2D6 by this compound affects the metabolic pathways of various substances that are metabolized by this enzyme . For instance, CYP2D6 shows significant metabolic activity for the generation of 9-O-demethylEmetine . The inhibition of CYP2D6 by this compound can therefore affect the metabolism of such substances .
Pharmacokinetics
Its inhibitory effect on cyp2d6, an enzyme involved in drug metabolism, suggests that it may influence the bioavailability of other drugs metabolized by this enzyme .
Result of Action
The primary result of this compound’s action is the inhibition of CYP2D6 enzyme activity . This can lead to altered metabolism of substances that are normally metabolized by CYP2D6 .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances that are metabolized by CYP2D6 could potentially affect the efficacy of this compound . Additionally, factors such as pH and temperature could potentially influence the stability of the compound .
Biochemical Analysis
Biochemical Properties
Cephaeline dihydrochloride is a selective inhibitor of the Cytochrome P450 2D6 (CYP2D6) enzyme . This interaction involves the binding of this compound to the active site of the CYP2D6 enzyme, thereby inhibiting its activity .
Cellular Effects
This compound has been shown to inhibit the growth of fibrosarcoma cells in culture . It can be used as an adjuvant therapy for cancer patients with HIV infection .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibitory action on the CYP2D6 enzyme . By binding to the active site of this enzyme, this compound prevents the enzyme from catalyzing its normal reactions .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits long-term inhibitory effects on the CYP2D6 enzyme .
Metabolic Pathways
This compound is involved in the metabolic pathway of the CYP2D6 enzyme . It interacts with this enzyme, leading to its inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cephaeline dihydrochloride can be synthesized through the extraction and purification of the ipecacuanha plant roots. The process involves several steps, including:
Extraction: The roots are ground and subjected to solvent extraction using ethanol or methanol.
Purification: The crude extract is then purified using chromatographic techniques such as column chromatography.
Conversion to Dihydrochloride: The purified cephaeline is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The use of automated extraction and purification systems ensures higher yields and purity. The final product is often subjected to rigorous quality control to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Cephaeline dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of cephaeline, which may have different biological activities and properties .
Scientific Research Applications
Cephaeline dihydrochloride has been extensively studied for its applications in various fields:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Comparison with Similar Compounds
Similar Compounds
Emetine: Another alkaloid from the ipecacuanha plant with similar biological activities.
Berberine: An alkaloid with diverse pharmacological properties.
Thapsigargin: A compound with similar enzyme inhibitory effects.
Uniqueness
Cephaeline dihydrochloride is unique in its selective inhibition of cytochrome P450 2D6, making it a valuable tool in studying drug metabolism and interactions. Its specific molecular structure and functional groups contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
(1R)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O4.2ClH/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23;;/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3;2*1H/t17-,20-,23+,24-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOHSWWVTZSRQM-JBKGYMEJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40Cl2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5853-29-2 | |
Record name | Cephaeline dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005853292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cephaeline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.967 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEPHAELINE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QL8Q0680S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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